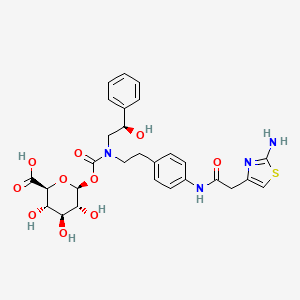

N-Acetyl-D-Glucosamine 3,6-Diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate and related derivatives involves several chemical reactions, including acetylation and protection-deprotection strategies. Studies have developed efficient methods for quantitating GlcNAc using proton nuclear magnetic resonance (1H-NMR) and explored its synthesis from different precursors, highlighting the importance of protecting group strategies and the role of catalysts in achieving desired selectivity and yield (Liu et al., 2011) (Yoshimura & Funabashi, 1966).

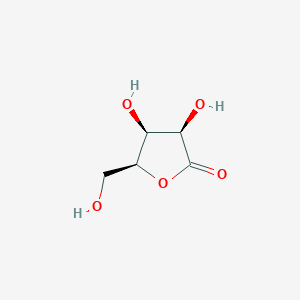

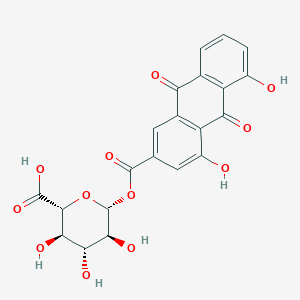

Molecular Structure Analysis

The molecular structure of N-Acetyl-D-Glucosamine 3,6-Diacetate involves specific configurations of acetyl groups, which can impact its physical and chemical properties. 1H-NMR spectroscopy has been used to investigate the structure, revealing insights into intramolecular hydrogen bonding and the rotation of acetyl groups, which are essential for understanding its reactivity and interaction with other molecules (Liu et al., 2011).

Chemical Reactions and Properties

N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including enzymatic deacetylation to produce glucosamine, a process that holds significance in biotechnological applications. Studies have explored the biocatalytic production of glucosamine from N-acetylglucosamine, demonstrating the potential of enzymatic processes over traditional chemical synthesis, which can be environmentally harmful (Jiang et al., 2018).

Physical Properties Analysis

The physical properties of N-Acetyl-D-Glucosamine 3,6-Diacetate, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties can be influenced by the molecular structure, particularly the acetyl groups' configuration and intramolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The enzymatic synthesis and degradation studies provide insights into its biocompatibility and potential for use in environmentally friendly production processes (Jiang et al., 2018).

Applications De Recherche Scientifique

Biomaterials and Tissue Engineering

Chitosan, derived from chitin and consisting of N-acetyl-D-glucosamine units, exhibits properties like biocompatibility, biodegradability, and the ability to form films, making it an ideal biomaterial for tissue engineering, drug delivery systems, and cancer treatment applications. Its modification allows for the development of various forms, enhancing its application potential in the biomedical field. Studies highlight chitosan's role in promoting wound healing, acting as a scaffold in tissue engineering, and its drug delivery capabilities due to its biocompatible and biodegradable nature (Victor et al., 2020).

Antimicrobial and Antiviral Applications

Chitosan and its derivatives, including those containing N-acetyl-D-glucosamine units, are noted for their antimicrobial properties. These properties make chitosan suitable for food preservation, shelf-life extension, and potentially as antiviral agents against a broad spectrum of viruses, including the possibility of combating SARS-CoV-2. The antimicrobial activity is attributed to the presence of free amino groups in chitosan, which also contributes to its solubility in acidic conditions and the ability to chelate metal ions (Ganguly, 2013); (Sharma et al., 2021).

Enhancing Kinase Regulation through O-GlcNAc Modification

The O-GlcNAc modification, involving the attachment of N-acetyl glucosamine to proteins, plays a critical role in cellular signaling, impacting the regulation of kinases and their enzymatic activity. This modification demonstrates the intricate crosstalk between O-GlcNAcylation and phosphorylation, which is fundamental in cellular signaling pathways. The modification of over 100 kinases by O-GlcNAc suggests significant implications for understanding kinase regulation and identifying new therapeutic targets (Schwein & Woo, 2020).

Orientations Futures

Propriétés

Numéro CAS |

221069-48-3 |

|---|---|

Nom du produit |

N-Acetyl-D-Glucosamine 3,6-Diacetate |

Formule moléculaire |

C₁₂H₁₉NO₈ |

Poids moléculaire |

305.28 |

Synonymes |

2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.